molecular formula C13H15F2NO B2726869 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone CAS No. 2310158-27-9

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone

Cat. No.: B2726869
CAS No.: 2310158-27-9
M. Wt: 239.266
InChI Key: ZBKFTLNFOIZDDD-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone is a synthetic organic compound featuring a four-membered azetidine ring substituted with a difluoromethyl group (-CF₂H) at the 3-position and a p-tolyl (4-methylphenyl) group attached to an ethanone backbone. The azetidine ring confers conformational rigidity, while the difluoromethyl group enhances electronic and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)6-12(17)16-7-11(8-16)13(14)15/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFTLNFOIZDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific reaction conditions.

    Attachment of the p-Tolyl Group: The p-tolyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final product is obtained by combining the azetidine ring with the p-tolyl ethanone moiety through a series of condensation and purification steps.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles under appropriate conditions.

    Coupling Reactions: The p-tolyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring and p-tolyl group contribute to the overall molecular conformation, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Azetidine Derivatives
Compound Name Substituents on Azetidine Key Properties/Applications Reference
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone 3-CF₂H, 1-ethanone-p-tolyl Enhanced metabolic stability, hydrophobic
1-(3-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}azetidin-1-yl)ethanone Boronate ester at 3-position Potential for Suzuki coupling; used in medicinal chemistry
1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine linked to azetidine PfCDPK4 kinase inhibitor (antimalarial)
4-(2’-hydroxy-3’-chloro-5’-ethyl phen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone Chloro and phenolic groups Antimicrobial activity (specific data not provided)

Key Insights :

  • Fluorine Substitution : The difluoromethyl group in the target compound improves resistance to oxidative metabolism compared to chloro or boronate analogs, which may alter pharmacokinetics .
Ethanone Derivatives
Compound Name Aryl/Ethanone Substituents Key Properties/Applications Reference
1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone 3-hydroxyphenyl, N-benzyl-N-methylamino Potential CNS activity (structural similarity to psychoactive agents)
(E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Chloro, methoxy, fluorophenyl Cytotoxic activity against tumor cell lines
2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives Diazenyl and methyl groups Anticancer activity (apoptosis induction)

Key Insights :

  • Hydrogen Bonding : Unlike hydroxylated analogs (e.g., ), the absence of polar groups in the target compound may limit hydrogen-bonding interactions in biological targets .

Physicochemical Properties and Stability

Property Target Compound 3-Hydroxyphenyl Analog () Boronate Azetidine ()
Molecular Weight ~277 g/mol (estimated) ~297 g/mol ~385 g/mol
LogP (Lipophilicity) ~2.5 (predicted) ~1.8 (due to -OH group) ~3.2 (boronate ester)
Metabolic Stability High (CF₂H resists oxidation) Moderate (-OH susceptible to conjugation) Low (boronate hydrolytically unstable)
Solubility Low in water, high in DMSO Moderate in polar solvents Low in water

Biological Activity

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone is a synthetic organic compound notable for its unique structure, which includes a difluoromethyl group, an azetidine ring, and a p-tolyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H12F2N
  • Molecular Weight : 221.23 g/mol
  • CAS Number : 2310158-27-9

The compound's structure can be represented as follows:

1 3 Difluoromethyl azetidin 1 yl 2 p tolyl ethanone\text{1 3 Difluoromethyl azetidin 1 yl 2 p tolyl ethanone}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity, while the azetidine and p-tolyl groups influence the compound's conformation and stability in biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. A comparative study indicated that compounds with similar structures but different halogen substitutions showed varied levels of activity, suggesting that the difluoromethyl group plays a crucial role in enhancing antitumor efficacy.

CompoundCell Line TestedIC50 (µM)Notes
This compoundHeLa15Significant cytotoxicity observed
1-(3-(Trifluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanoneHeLa25Lower activity compared to difluoromethyl derivative
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanoneHeLa30Minimal activity

Enzyme Inhibition

In addition to its antitumor properties, this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of certain kinases, which are critical in cancer progression.

Case Studies

A notable case study involved the evaluation of this compound's effects on human pancreatic cancer cells. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation at concentrations as low as 10 µM over a 48-hour period.

Study Summary:

  • Objective : Assess cytotoxicity against pancreatic cancer cells.
  • Methodology : MTT assay.
  • Results : IC50 value determined at 10 µM.

Comparison with Similar Compounds

The biological activity of this compound can be compared to related compounds:

CompoundBiological ActivityKey Differences
1-(3-(Trifluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanoneModerate antitumor activityTrifluoromethyl group reduces binding affinity
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanoneLow antitumor activitySingle fluorine atom decreases efficacy

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